6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Overview
Description
6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Anticancer Activities : Derivatives of pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines synthesized from fused oxazine compounds show considerable anticancer activities. These derivatives were tested for their efficacy against various cancer cell lines, with some displaying potent inhibitory activities (Mahmoud, El-Bordany, & Elsayed, 2017). Similarly, another study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antibacterial and Antifungal Activities : New derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. One of the derivatives showed promising antibacterial activity, indicating the potential for further development into antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Anti-inflammatory and Analgesic Activities : A study reported the synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives as PDE-4 inhibitors for treating inflammatory and analgesic conditions. Some of these compounds showed significant anti-inflammatory and analgesic activities, comparable to the reference drug indomethacin, demonstrating their potential as new therapeutic agents (Srivastava & Singh, 2020).
Molecular Structure and Synthesis Advancements
- Molecular Structure Investigations : Research focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted, with molecular structure investigations supporting the synthesis of compounds with potential biological activities. X-ray crystallography and DFT calculations were used to analyze the molecular structures and intermolecular interactions, contributing to our understanding of their chemical behavior and potential applications (Shawish et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2)5-11-6(4-12-8)3-7(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGPDYUYALLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CC(=N2)N)CO1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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